
2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N3O3 and its molecular weight is 429.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure Analysis
The compound 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, related to imidazolidine derivatives, has been studied for its molecular structure. In particular, research by Sethusankar et al. (2002) on a similar compound, 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, detailed its crystallization, showing the imidazolidine-2,4-dione system to be essentially planar. This analysis revealed significant dihedral angles between the planes of the imidazolidine and phenyl rings, alongside interactions stabilizing the molecular structure and packing, including C-H.O and N-H.O interactions (Sethusankar et al., 2002).
Antimicrobial and Genotoxic Properties
Research into benzoimidazole derivatives, closely related to the chemical structure of the compound , has been conducted to explore their antimicrobial and genotoxic properties. Benvenuti et al. (1997) synthesized and analyzed various derivatives for these activities, providing insights into the potential biomedical applications of similar compounds (Benvenuti et al., 1997).
Hypoglycemic Activity
A study on novel 2, 4-thiazolidinedione derivatives, which share a structural resemblance to the compound, demonstrated promising hypoglycemic activity. Nikalje et al. (2012) synthesized a series of derivatives and evaluated their effectiveness in a Wister albino mice model, contributing to the understanding of how structural variations in these compounds might affect their biological activity (Nikalje et al., 2012).
Novel Triazafulvalene Systems
Research by Uršič et al. (2010) focused on the synthesis of derivatives forming a new triazafulvalene system, highlighting the versatility of similar compounds in the development of novel molecular systems with potential applications in material science and pharmacology (Uršič et al., 2010).
Antimicrobial Agent Development
A patented approach by ASTRAZENECA AB (2004) described the use of 2,5-dioxoimidazolidin-4-yl acetamides and analogues as inhibitors of metalloproteinase MMP-12, with specific compounds demonstrating efficacy in treating MMP-12 mediated disorders such as asthma or chronic obstructive pulmonary disease (COPD). This research underscores the therapeutic potential of compounds structurally related to this compound in treating respiratory disorders (Expert Opinion on Therapeutic Patents, 2004).
特性
IUPAC Name |
2-[(4Z)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c1-14(10-15-6-3-2-4-7-15)11-18-20(30)28(21(31)27-18)13-19(29)26-17-9-5-8-16(12-17)22(23,24)25/h2-12H,13H2,1H3,(H,26,29)(H,27,31)/b14-10+,18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRJLHDCOVDOOB-RZTVDGLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)
![4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide](/img/structure/B2496372.png)
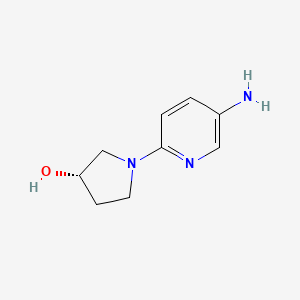
![1-(4-Fluorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2496374.png)
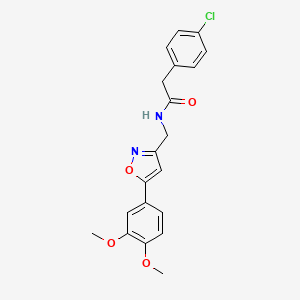
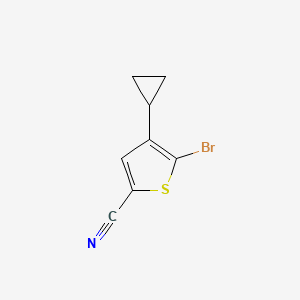


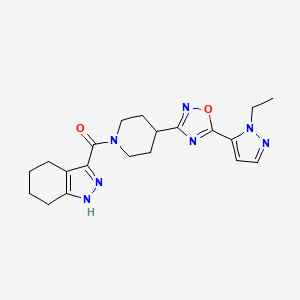
![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)
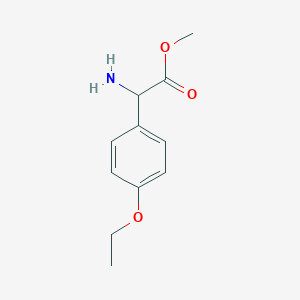

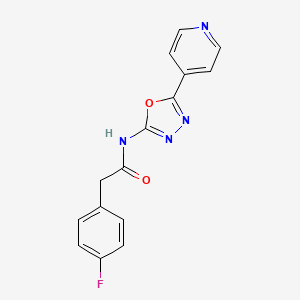
![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)
